molecular formula C12H8BrNO B096769 (4-Bromophenyl)-2-pyridyl ketone CAS No. 18453-32-2

(4-Bromophenyl)-2-pyridyl ketone

Cat. No. B096769
CAS RN: 18453-32-2
M. Wt: 262.1 g/mol
InChI Key: CQIMFAYIBRLNCH-UHFFFAOYSA-N
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Description

The compound (4-Bromophenyl)-2-pyridyl ketone is a brominated aromatic ketone that is of interest in various chemical syntheses and structural studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of (4-Bromophenyl)-2-pyridyl ketone.

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, as described in the synthesis of 3-pyridyl methyl ketones . This method, which includes olefination of bromopyridines, could potentially be adapted for the synthesis of (4-Bromophenyl)-2-pyridyl ketone by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of various prenylated derivatives of phenyl benzyl ketone provides a precedent for the manipulation of phenyl ketones, which could be relevant when considering synthetic routes for (4-Bromophenyl)-2-pyridyl ketone.

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Bromophenyl)-2-pyridyl ketone has been elucidated using techniques such as IR, NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined, revealing details about ring conformations and non-classical hydrogen bonding . These techniques could be applied to (4-Bromophenyl)-2-pyridyl ketone to gain a detailed understanding of its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of phenyl ketones and pyridyl-containing compounds can be inferred from the literature. For example, the prenylation of phenyl benzyl ketone and subsequent oxidative cyclization to yield pyrano derivatives suggests that (4-Bromophenyl)-2-pyridyl ketone could undergo similar transformations, potentially leading to the formation of heterocyclic structures. The presence of the bromine substituent may also influence the reactivity, enabling further functionalization through cross-coupling reactions.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of (4-Bromophenyl)-2-pyridyl ketone, they do offer insights into related compounds. For instance, the polymorphism observed in di-2-pyridyl ketone derivatives suggests that (4-Bromophenyl)-2-pyridyl ketone may also exhibit polymorphism, which can significantly affect its physical properties. The presence of bromine is likely to increase the molecular weight and influence the compound's density and solubility.

Scientific Research Applications

Catalytic Applications

One prominent application of substituted aryl-pyridyl ketones, akin to (4-Bromophenyl)-2-pyridyl ketone, is in catalysis. For example, ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones has been shown to achieve high enantiomeric excesses. Such processes are crucial for producing chiral intermediates for pharmaceuticals, including histamine H(1) antagonists. This demonstrates the compound's relevance in asymmetric synthesis and drug development (Tao et al., 2012).

Material Synthesis

Aryl-pyridyl ketones are also integral in the synthesis of complex molecules and materials. The practical and rapid construction of a 2-pyridyl ketone library in continuous flow highlights its application in generating bioactive molecules and natural products. This methodology allows for the efficient and environmentally friendly synthesis of compounds with potential applications in drug discovery and material science (Sun et al., 2020).

Magnetic Materials

The compound finds applications in the development of high-spin molecules and magnetic materials. For instance, the substitution of mu 4-OH- by eta 1,mu 4-N3- in a nonanuclear nickel(II) cage increases the ground-state spin value, highlighting its potential in creating novel magnetic materials with specific properties (Papaefstathiou et al., 2001).

Fluorescence Studies

(4-Bromophenyl)-2-pyridyl ketone derivatives are used in fluorescence studies as well. The synthesis and crystal structure analysis of related compounds have shown that they possess significant fluorescent properties, which can be enhanced in certain conditions. This opens up avenues for their use in sensors, imaging agents, and other applications requiring fluorescent materials (Chang–you, 2012).

Pharmaceutical Intermediates

Moreover, the structural modification and reactivity of aryl-pyridyl ketones enable the synthesis of pharmaceutical intermediates. Ruthenium-catalyzed meta-C-H bond alkylation of aryl 2-pyridyl ketones, for instance, provides a strategy for modifying the molecular structure to produce functional molecules, underlining the compound's utility in organic synthesis and drug development (Li et al., 2019).

Safety And Hazards

The safety and hazards of “(4-Bromophenyl)-2-pyridyl ketone” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(4-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIMFAYIBRLNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171587
Record name (4-Bromophenyl)-2-pyridyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)-2-pyridyl ketone

CAS RN

18453-32-2
Record name (4-Bromophenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
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Record name (4-Bromophenyl)-2-pyridyl ketone
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Record name (4-Bromophenyl)-2-pyridyl ketone
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Record name (4-bromophenyl)-2-pyridyl ketone
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Record name 2-(4-Bromobenzoyl)pyridine
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Synthesis routes and methods

Procedure details

To a stirred solution of 1,4-dibromobenzene (70 g) in diethyl ether (200 mL) was added magnesium turnings (8.66 g) at ambient temperature under an N2 atmosphere. After 15 minutes the mixture began to reflux. The reaction mixture was stirred for 5 hours. Stirring was then ceased and after some solids settled to the bottom, the solution was transferred via a cannula into a stirred mixture of 2-cyanopyridine (34.32 g) in diethyl ether (100 mL) at 0° C. The mixture was stired overnight. The mixture was then cooled to 0° C. and 200 mL aqueous 4N HCl was added. The layers were separated. The ether layer was extracted 2×150 mL 4N HCl . The acidic layers were combined and basified with sodium carbonate. The resultant mixture was extracted with 3×300 mL ether. The ether layers were combined, dried over MgSO04, filtered and concentrated by evaporation to afford 44 g of crude material. This was stored at -15° C. overnight and was then distilled at 50 millitorr at 130° C., and redistilled to yield 24.74 g of 4-[2-pyridylcarbonyl]bromobenzene as a white solid. (300 MHz, DMSO): 7.67-7.72 (m,1, aromatic), 7.75-7.79 (d,2, aromatic), 7.91-7.96 (d,2, aromatic), 8.01-8.12 (m,2, aromatic), 8.72-8.74 (d,1, aromatic); MS: (CI) 264 (M+1).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
8.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
34.32 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

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